molecular formula C16H14N2O B5022621 4,5-diphenyl-3,4-dihydro-1H-pyrimidin-2-one

4,5-diphenyl-3,4-dihydro-1H-pyrimidin-2-one

Cat. No.: B5022621
M. Wt: 250.29 g/mol
InChI Key: SYTSCVJEDOETFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5-Diphenyl-3,4-dihydro-1H-pyrimidin-2-one is a heterocyclic compound that belongs to the class of pyrimidinones This compound is characterized by its two phenyl groups attached to the pyrimidine ring, which imparts unique chemical and physical properties

Properties

IUPAC Name

4,5-diphenyl-3,4-dihydro-1H-pyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O/c19-16-17-11-14(12-7-3-1-4-8-12)15(18-16)13-9-5-2-6-10-13/h1-11,15H,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYTSCVJEDOETFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2C(=CNC(=O)N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-diphenyl-3,4-dihydro-1H-pyrimidin-2-one can be achieved through a multi-component reaction involving aromatic aldehydes, 1,2-diphenylethanone, and urea or guanidine carbonate. One efficient method involves a Biginelli-like reaction under solvent-free conditions . The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the formation of the pyrimidinone ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and scalable catalysts to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4,5-Diphenyl-3,4-dihydro-1H-pyrimidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrimidinone derivatives.

    Reduction: Reduction reactions can yield dihydropyrimidine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenyl rings or the pyrimidine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products: The major products formed from these reactions include substituted pyrimidinones, dihydropyrimidines, and various functionalized derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

4,5-Diphenyl-3,4-dihydro-1H-pyrimidin-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound exhibits biological activity and is studied for its potential as an antimicrobial, antiviral, and anticancer agent.

    Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic effects.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4,5-diphenyl-3,4-dihydro-1H-pyrimidin-2-one involves its interaction with various molecular targets and pathways. In biological systems, it may inhibit specific enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.